molecular formula C12H14ClNO2 B7474627 N-(5-Chlorosalicyloyl)Piperidine

N-(5-Chlorosalicyloyl)Piperidine

Cat. No.: B7474627
M. Wt: 239.70 g/mol
InChI Key: DAHVZZJAJMUCLX-UHFFFAOYSA-N
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Description

N-(5-Chlorosalicyloyl)Piperidine: is a chemical compound that belongs to the class of salicylamides It is characterized by the presence of a piperidine ring attached to a 5-chlorosalicyloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Chlorosalicyloyl)Piperidine typically involves the reaction of 5-chlorosalicylic acid with piperidine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction may require a catalyst to enhance the yield and efficiency of the process .

Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process involving the esterification of 5-chlorosalicylic acid followed by amidation with piperidine. The use of high-yield methods and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-(5-Chlorosalicyloyl)Piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(5-Chlorosalicyloyl)Piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-Chlorosalicyloyl)Piperidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N-(5-Chlorosalicyloyl)Piperidine is unique due to its specific combination of a piperidine ring and a 5-chlorosalicyloyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

(5-chloro-2-hydroxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-9-4-5-11(15)10(8-9)12(16)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHVZZJAJMUCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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